N1,N11-Diethylnorspermine tetrahydrochloride
Overview
Description
N1,N11-Diethylnorspermine tetrahydrochloride, commonly referred to as DENSPM tetrahydrochloride, is a synthetic analog of the naturally occurring polyamine spermine. This compound is known for its ability to induce polyamine depletion and inhibit tumor cell growth by substituting for spermine and depleting intracellular pools of endogenous polyamines .
Mechanism of Action
Target of Action
The primary target of N1,N11-Diethylnorspermine Tetrahydrochloride is the enzyme spermidine/spermine N1-acetyltransferase (SSAT) . This enzyme plays a crucial role in the regulation of intracellular polyamine concentrations, which are vital for cell growth and differentiation .
Mode of Action
This compound acts as a potent inducer of SSAT . It effectively induces the mRNA of SSAT and stabilizes the enzyme’s activity . This results in an increase in the enzyme’s activity by 200-1000 fold .
Biochemical Pathways
The compound’s action on SSAT affects the polyamine metabolic pathway . By inducing SSAT, it promotes the acetylation and subsequent export or degradation of spermidine and spermine, two of the major polyamines in cells . This can lead to a decrease in intracellular polyamine concentrations, affecting various downstream cellular processes that depend on these polyamines .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The induction of SSAT and the subsequent decrease in intracellular polyamine concentrations can have various molecular and cellular effects. For instance, it has been suggested that the compound can induce the release of cytochrome c from mitochondria, leading to the activation of caspase 3 . This could potentially trigger apoptosis, or programmed cell death .
Biochemical Analysis
Biochemical Properties
N1,N11-Diethylnorspermine Tetrahydrochloride plays a significant role in biochemical reactions. It interacts with the enzyme spermidine/spermine N1-acetyltransferase (SSAT), inducing its mRNA and stabilizing its enzyme activity . This interaction is crucial for the regulation of polyamine metabolism, which is essential for cell growth and differentiation.
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with SSAT. By inducing SSAT, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by interacting with SSAT. It induces the mRNA of SSAT and stabilizes its enzyme activity, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
It is known that it effectively stabilizes SSAT enzyme activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of polyamines, interacting with the enzyme SSAT . This interaction can affect metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N11-Diethylnorspermine tetrahydrochloride involves the alkylation of norspermine with ethyl groups. The reaction typically requires the use of ethylating agents under controlled conditions to ensure the selective formation of the desired product. The reaction is carried out in an aqueous medium, and the product is purified through crystallization to obtain the tetrahydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is produced in a controlled environment to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
N1,N11-Diethylnorspermine tetrahydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The ethyl groups can be substituted with other functional groups to modify its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have different biological activities and can be used for various research purposes .
Scientific Research Applications
N1,N11-Diethylnorspermine tetrahydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study polyamine metabolism and its effects on cellular processes.
Biology: Employed in research to understand the role of polyamines in cell growth and differentiation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce polyamine depletion and inhibit tumor cell growth.
Industry: Utilized in the development of new therapeutic agents and in the study of polyamine-related pathways
Comparison with Similar Compounds
N1,N11-Diethylnorspermine tetrahydrochloride is unique compared to other polyamine analogs due to its potent ability to induce SSAT expression and deplete polyamine levels. Similar compounds include:
N1,N11-Bis(ethyl)norspermine (BENSpm): Another polyamine analog with similar properties but different potency and efficacy.
N1,N12-Diethylspermine (DESpm): A related compound with distinct biological activities and applications.
N1,N11-Dimethylspermine (DMSpm): A methylated analog with unique effects on polyamine metabolism
This compound stands out due to its specific mechanism of action and its potential as an anticancer agent, making it a valuable compound for scientific research and therapeutic development .
Properties
IUPAC Name |
N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N4.4ClH/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2;;;;/h14-17H,3-13H2,1-2H3;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWBSOKBIROCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCNCCCNCC.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H36Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156886-85-0 | |
Record name | Diethylnorspermine tetrahydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156886850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYLNORSPERMINE TETRAHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7Y7UNA09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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